molecular formula C15H12O2 B8758278 2H-1-Benzopyran-7-ol, 3-phenyl- CAS No. 88040-00-0

2H-1-Benzopyran-7-ol, 3-phenyl-

Cat. No. B8758278
CAS RN: 88040-00-0
M. Wt: 224.25 g/mol
InChI Key: LHEPASGAURDEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-7-ol, 3-phenyl- is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran-7-ol, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-7-ol, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88040-00-0

Product Name

2H-1-Benzopyran-7-ol, 3-phenyl-

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-2H-chromen-7-ol

InChI

InChI=1S/C15H12O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

LHEPASGAURDEKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isoflav-3-ene-7-ol was prepared from 7-acetoxyisoflav-3-ene (0.2 g, 0.75 mmol) and imidazole (0.24 g) in ethanol (3.5 ml) as described for isoflav-3-ene-4′,7-diol. Yield: (0.11 g, 66%) m.p. 120° C. 1H NMR (d6-DMSO): δ 5.07 (s, 2H, H2), 6.24 (d, 1H, J 2.2 Hz, H8), 6.33 (dd, 1H, J 1.9 Hz, 7.9 Hz, H6), 6.96 (d, 1H, J 7.9 Hz, H5), 7.00 (s, 1H, H4), 7.26-7.47 (m, 5H, ArH), 9.65 (bs, 1H, OH). Mass spectrum: m/z 224 (m, 74%); 223 (100), 175 (28); 165 (23); 147 (41).
Name
7-acetoxyisoflav-3-ene
Quantity
0.2 g
Type
reactant
Reaction Step One
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0.24 g
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reactant
Reaction Step One
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3.5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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( 100 )
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reactant
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[Compound]
Name
( 28 )
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reactant
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[Compound]
Name
( 23 )
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 41 )
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0 (± 1) mol
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reactant
Reaction Step Six

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